molecular formula C18H18N4O2 B8586915 2-Furancarboxamide, N-[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]- CAS No. 646450-87-5

2-Furancarboxamide, N-[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]-

Cat. No. B8586915
M. Wt: 322.4 g/mol
InChI Key: LRXMZLQJCZXISI-UHFFFAOYSA-N
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Patent
US07205309B2

Procedure details

A suspension of 0.12 g (0.41 mmol) of 7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline, 3.9 mg (0.021 mmol) of copper (I) iodide and 0.267 g (0.82 mmol) of caesium carbonate in dioxane (5 ml) was treated at RT under argon with 4.7 mg (0.041 mmol) of trans-1,2-diaminocyclohexane and 0.18 g (1.6 mmol) of 2-furamide and then heated at reflux under argon for 20 h. The reaction mixture was partitioned between EtOAc and water, the layers were separated, the organic layer washed twice with water dried over sodium sulphate and concentrated in vacuo. The residue was applied to silica gel column with CH2Cl2/MeOH/NH4OH (9:1:0.5) as eluent. Combination of the purified fractions and concentration in vacuo gave 29 mg (22%) of the furan-2-carboxylic acid (2-methyl-4-pyrrolidin-1-yl-quinazolin-7-yl)-amide as an off white solid. ISP mass spectrum, m/e: 323.4 (M+1 calculated for C18H18N4O2: 323).
Name
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
3.9 mg
Type
catalyst
Reaction Step One
Quantity
4.7 mg
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]2[C:5]([C:6]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=[N:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N[C@@H]1CCCC[C@H]1N.[O:32]1[CH:36]=[CH:35][CH:34]=[C:33]1[C:37]([NH2:39])=[O:38]>O1CCOCC1.[Cu]I>[CH3:12][C:8]1[N:7]=[C:6]([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[C:5]2[C:10](=[CH:11][C:2]([NH:39][C:37]([C:33]3[O:32][CH:36]=[CH:35][CH:34]=3)=[O:38])=[CH:3][CH:4]=2)[N:9]=1 |f:1.2.3|

Inputs

Step One
Name
7-bromo-2-methyl-4-pyrrolidin-1-yl-quinazoline
Quantity
0.12 g
Type
reactant
Smiles
BrC1=CC=C2C(=NC(=NC2=C1)C)N1CCCC1
Name
caesium carbonate
Quantity
0.267 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Name
copper (I) iodide
Quantity
3.9 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
4.7 mg
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N
Name
Quantity
0.18 g
Type
reactant
Smiles
O1C(=CC=C1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
Combination of the purified fractions and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=CC(=CC=C2C(=N1)N1CCCC1)NC(=O)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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